![molecular formula C16H13N3OS2 B14642058 N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide CAS No. 52112-81-9](/img/structure/B14642058.png)
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
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Overview
Description
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This compound has a molecular formula of C16H13N3OS2 and a molecular weight of 327.424 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 6-methyl-2-aminobenzothiazole with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Known for its anti-inflammatory properties.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Exhibits antibacterial activity.
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Studied for its potential as an anti-tubercular agent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C15H12N2OS
- Molecular Weight: 268.334 g/mol
- LogP: 4.241
- PSA (Polar Surface Area): 73.72 Ų
These properties suggest that the compound has a moderate lipophilicity, which can influence its absorption and distribution in biological systems.
Synthesis
This compound is synthesized through various methods, typically involving the reaction of benzothiazole derivatives with appropriate amines and thioketones. The reaction conditions are crucial for optimizing yield and purity.
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of benzothiazole derivatives, including this compound. In one study, compounds were tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that most compounds exhibited significant anticonvulsant activity without neurotoxicity or liver toxicity .
Antitumor Activity
Research has demonstrated that benzothiazole derivatives possess notable antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively:
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
5 | A549 | 2.12 | 2D |
6 | HCC827 | 5.13 | 2D |
8 | NCI-H358 | 6.75 | 2D |
The antitumor activity was more pronounced in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating the need for further structural optimization to enhance selectivity and reduce toxicity towards normal cells like MRC-5 lung fibroblasts .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Active |
Escherichia coli | Moderate |
These results suggest that this compound may be effective against certain bacterial strains, supporting its potential as an antimicrobial agent .
The mechanism underlying the biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The benzothiazole moiety may disrupt critical biological pathways by inhibiting enzyme activity or altering receptor functions.
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study involving a range of synthesized benzothiazole derivatives assessed their anticonvulsant efficacy in animal models. The results indicated that several compounds significantly reduced seizure duration without exhibiting neurotoxic effects .
Case Study 2: Antitumor Potential
Another investigation focused on the antitumor efficacy of benzothiazole derivatives in human lung cancer cell lines. The study highlighted that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide, and how are intermediates validated?
The compound is typically synthesized via condensation reactions between substituted benzothiazol-2-amine derivatives and benzoyl isothiocyanate. For example, similar thiourea-benzamide derivatives are synthesized by reacting 2-aminobenzothiazole with benzoyl chloride in the presence of thiocyanate precursors, followed by purification via recrystallization using ethyl acetate/methanol mixtures . Intermediate validation involves spectroscopic techniques (FT-IR, 1H/13C NMR) and elemental analysis. The presence of carbonyl (C=O) and thiourea (N-C=S) groups is confirmed via FT-IR peaks at ~1660–1670 cm−1 and ~1250 cm−1, respectively .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For analogous compounds, triclinic or monoclinic crystal systems are common, with stabilization via intramolecular H-bonds (e.g., N–H···O/S) and intermolecular interactions like C–H···O/S or π–π stacking . Hirshfeld surface analysis quantifies interaction contributions: H···H (40–50%), H···S/O (15–25%), and C–H···π contacts (<10%) . Energy framework analysis further identifies dispersion forces as dominant in lattice stabilization .
Q. What spectroscopic methods are used to characterize this compound, and how are discrepancies between experimental and computational data resolved?
Key methods include:
- FT-IR : Validates functional groups (e.g., C=O, N–H).
- UV-Vis : Identifies electronic transitions (e.g., π→π* at ~300–310 nm) .
- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) .
Discrepancies between experimental and DFT-optimized structures (e.g., bond lengths/angles) are resolved by refining computational parameters (e.g., using B3LYP/6-311G(d,p) basis sets with empirical dispersion corrections) .
Advanced Research Questions
Q. How can DFT calculations predict the compound’s reactivity, and what descriptors are critical for SAR studies?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : Energy gap (Egap) correlates with chemical stability (lower Egap = higher reactivity) .
- Fukui Functions : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiourea moiety) .
- Molecular Electrostatic Potential (MEP) : Highlights regions prone to electrophilic attack (e.g., electron-rich benzothiazole ring) .
These descriptors guide structure-activity relationship (SAR) studies, particularly for designing derivatives with enhanced bioactivity .
Q. What methodologies are employed to assess its potential as a protease inhibitor, and how do binding energies compare to known drugs?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like SARS-CoV-2 main protease (PDB: 6LU7). The compound’s thiourea and benzamide groups form hydrogen bonds with Lys137, Gly138, and Cys145 residues. Binding energies (ΔG) are compared to reference drugs (e.g., Tenofovir: −4.97 kcal/mol vs. target compound: −4.93 kcal/mol), suggesting competitive inhibition potential .
Q. How are nonlinear optical (NLO) properties evaluated, and what experimental setups validate computational predictions?
NLO efficiency is assessed via Kurtz-Perry powder technique, measuring second-harmonic generation (SHG). For benzothiazole derivatives, SHG efficiencies 2–3× higher than KDP (KH2PO4) are reported, driven by π-conjugation and dipole alignment in the crystal lattice . Polarizable continuum models (PCM) in DFT simulations predict hyperpolarizability (βtotal), validated via experimental SHG .
Q. What strategies mitigate contradictions in biological activity data across studies (e.g., antimicrobial assays)?
Discrepancies arise from variations in bacterial strains, compound solubility, or assay protocols (e.g., disc diffusion vs. microdilution). Standardization involves:
- MIC/MBC Determination : Quantify minimum inhibitory/bactericidal concentrations using Clinical and Laboratory Standards Institute (CLSI) guidelines .
- Solubility Enhancement : Use DMSO/PBS mixtures (<5% v/v) to avoid solvent toxicity .
- Positive Controls : Compare to ciprofloxacin (antibacterial) and amphotericin-B (antifungal) .
Q. Methodological Considerations
Q. How is SHELX software utilized in refining crystal structures, and what are common pitfalls?
SHELXL refines SCXRD data by optimizing atomic coordinates, displacement parameters, and occupancy factors. Key steps:
- Data Integration : Use SAINT or APEX3 for frame processing.
- Absorption Correction : Apply multi-scan methods (SADABS).
- Validation : Check R-factors (R1 < 0.05) and residual density maps (<0.5 eÅ−3).
Common pitfalls include overfitting (e.g., refining anisotropic displacement parameters for light atoms) or ignoring twinning .
Q. What role does Hirshfeld surface analysis play in understanding supramolecular assemblies?
Hirshfeld surfaces map intermolecular contacts (e.g., H···H, H···O/S) and quantify their contributions via 2D fingerprint plots. For benzamide derivatives, this reveals dominant H-bonding and van der Waals interactions, guiding crystal engineering for desired properties (e.g., solubility, thermal stability) .
Q. How are thermogravimetric (TGA) and differential thermal (DTA) analyses interpreted to assess thermal stability?
TGA/DTA profiles show decomposition stages:
- First Stage (30–150°C) : Loss of solvent/water.
- Second Stage (200–400°C) : Breakdown of thiourea and benzamide moieties.
- Third Stage (>400°C) : Carbonization.
Stability is inferred from onset temperatures; e.g., derivatives stable up to 200°C are suitable for high-temperature applications .
Properties
CAS No. |
52112-81-9 |
---|---|
Molecular Formula |
C16H13N3OS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20,21) |
InChI Key |
IPNWRXTVJQGPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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